4-Methyl-3-(5-methyl-tetrazol-1-yl)-benzoic acid
Description
Historical Evolution of Tetrazole Moiety Integration in Bioactive Scaffolds
The substitution of carboxylic acids with tetrazole rings emerged in the late 20th century as a response to the limitations of carboxylate-containing drugs, including rapid metabolism and limited blood-brain barrier penetration. Early work by researchers such as Patchett and colleagues demonstrated that replacing carboxylic acids in angiotensin II receptor antagonists with tetrazoles improved oral bioavailability while retaining target affinity. This breakthrough laid the groundwork for drugs like losartan , where the tetrazole ring serves as a critical pharmacophore.
Subsequent studies revealed that tetrazoles mimic carboxylate groups in spatial arrangement and hydrogen-bonding capacity but exhibit distinct electronic properties. For instance, the pKa of tetrazoles (~4.5–5.5) is higher than that of carboxylic acids (~2.5–4.0), reducing ionization at physiological pH and enhancing membrane permeability. This property proved advantageous in optimizing central nervous system (CNS) therapeutics, where uncharged species preferentially cross the blood-brain barrier.
The evolution of tetrazole chemistry accelerated with advancements in multicomponent reactions (MCRs), enabling efficient synthesis of complex scaffolds. The Passerini three-component reaction (PT-3CR), for example, allowed direct incorporation of tetrazole aldehydes into drug-like molecules, bypassing hazardous intermediates like aluminum azide. These innovations expanded the chemical space of tetrazole-containing compounds, facilitating the discovery of 4-methyl-3-(5-methyl-tetrazol-1-yl)-benzoic acid and analogous structures.
Rational Design Principles for Para-Substituted Benzoic Acid Pharmacophores
The strategic placement of substituents on benzoic acid scaffolds is critical for optimizing target engagement and physicochemical properties. Para-substituted derivatives, in particular, benefit from improved steric complementarity with hydrophobic enzyme pockets, as demonstrated in cyclooxygenase-2 (COX-2) inhibitors. However, meta-substitution—as seen in this compound—offers unique advantages in modulating electronic effects without compromising metabolic stability.
Key design considerations include:
| Parameter | Carboxylic Acid | Tetrazole Bioisostere |
|---|---|---|
| pKa | 2.5–4.0 | 4.5–5.5 |
| Hydrogen-bond donor | Strong | Moderate |
| LogD7.4 | Low | Moderate |
| Plasma protein binding | Variable | Increased |
Table 1: Comparative properties of carboxylic acids and tetrazole bioisosteres
For this compound, the methyl group at the para position enhances lipophilicity (logD7.4 ≈ 1.8), while the meta-tetrazole moiety provides a balance between hydrogen-bond donation and metabolic resistance. This configuration aligns with findings from matched molecular pair analyses, where tetrazolone derivatives exhibited reduced clogP values compared to carboxylic acids without sacrificing target affinity.
Synthetic routes to such compounds often employ nucleophilic aromatic substitution or transition metal-catalyzed coupling. For example, 4-(chloromethyl)benzoic acid can react with 5-methyl-1H-tetrazole under basic conditions to yield the tetrazole-substituted analog. Recent advances in Swern oxidation further enable the conversion of tetrazole alcohols to aldehydes, streamlining the production of versatile intermediates.
The structural versatility of this compound underscores its potential in targeting ion channels and G protein-coupled receptors (GPCRs), where precise spatial arrangement of hydrogen-bond donors and hydrophobic groups dictates ligand efficacy. Ongoing research aims to exploit these properties in developing next-generation antihypertensives and anti-inflammatory agents.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-(5-methyltetrazol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-3-4-8(10(15)16)5-9(6)14-7(2)11-12-13-14/h3-5H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVLUXMKGXUHJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2C(=NN=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-3-(5-methyl-tetrazol-1-yl)-benzoic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features, combining a benzoic acid moiety with a tetrazole group. This combination may enhance its biological activity, making it a candidate for various pharmacological applications. The tetrazole ring is known for its diverse biological effects, including anti-inflammatory and antimicrobial properties.
- Molecular Formula : C₉H₈N₄O₂
- Molecular Weight : Approximately 218.21 g/mol
- Structure : The compound features a benzoic acid structure with a methyl group and a 5-methyl-tetrazol-1-yl substituent, contributing to its solubility and reactivity.
The biological activity of this compound is primarily attributed to the tetrazole moiety. Tetrazoles are known to interact with various biological targets, enhancing their pharmacological effects. However, specific mechanisms of action for this compound remain under investigation, with studies indicating potential interactions with proteins and enzymes through molecular docking and in vitro assays.
Biological Activities
Research indicates that compounds similar to this compound exhibit several biological activities:
- Antimicrobial Activity : Some benzoic acid derivatives have shown significant antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
- Proteasome and Autophagy Modulation : Studies have demonstrated that benzoic acid derivatives can enhance the activity of proteasome and autophagy pathways, which are crucial for protein degradation and cellular homeostasis .
Case Studies and Research Findings
A review of recent studies highlights the biological evaluation of benzoic acid derivatives, including this compound:
Table 1: Biological Evaluation of Benzoic Acid Derivatives
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | Proteasome Activation | 5 | |
| Compound 2 | Antimicrobial | 10 | |
| Compound 3 | Anti-inflammatory | 15 | |
| This compound | TBD | TBD |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, highlighting its versatility in medicinal chemistry. These methods often involve the introduction of the tetrazole group onto the benzoic acid scaffold through cyclization reactions or substitution techniques.
Scientific Research Applications
Medicinal Chemistry Applications
- Antihypertensive Activity : Compounds containing tetrazole groups have been studied for their potential antihypertensive effects. They are believed to interact with the angiotensin II receptor, influencing blood pressure regulation. The structural similarity of 4-Methyl-3-(5-methyl-tetrazol-1-yl)-benzoic acid to known antihypertensive agents suggests it may exhibit similar pharmacological properties .
- Anticancer Research : Preliminary studies indicate that tetrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth. The specific interactions of this compound with cellular targets are an area of ongoing research .
- Proteomics Research : This compound is utilized in proteomics as a tool for studying protein interactions and functions. Its unique structure allows it to serve as a ligand in affinity chromatography, aiding in the purification and analysis of proteins .
Material Science Applications
- Polymer Chemistry : The incorporation of tetrazole groups into polymer backbones can enhance thermal stability and mechanical properties. Research has shown that polymers modified with this compound exhibit improved performance in various applications, including coatings and composites .
- Nanotechnology : Tetrazole derivatives are being explored for their potential use in nanomaterials, particularly in the synthesis of nanoparticles with specific functional properties. This includes applications in drug delivery systems where controlled release is essential .
Case Studies
Comparison with Similar Compounds
Key Comparisons:
The tetrazole group in the target compound likely enhances metabolic stability compared to hydroxyl or thiazolidinone substituents in analogs. For example, indole-thiazolidinone hybrids (e.g., compound from ) exhibit potent antimicrobial activity due to their planar aromatic systems and hydrogen-bonding capacity, whereas the tetrazole moiety may prioritize resistance to enzymatic degradation over direct antimicrobial efficacy .
Physicochemical and Coordination Properties
Benzoic acid derivatives with electron-withdrawing groups (e.g., tetrazole) exhibit stronger acidity and improved metal-chelating capabilities. For instance:
- pKa Values :
The tetrazole ring enables coordination with lanthanides (e.g., Tb³⁺, Eu³⁺), as observed in studies of benzoic acid derivatives forming luminescent complexes . In contrast, hydroxyl-substituted analogs like 4-hydroxy-3-methylbenzoic acid primarily bind via carboxylate and phenolic oxygen, yielding less stable complexes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methyl-3-(5-methyl-tetrazol-1-yl)-benzoic acid, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via coupling reactions between tetrazole derivatives and substituted benzoic acid precursors. For example, intermediates like 4-methyl-3-[[4-(3-pyridyl)pyrimidin-2-yl]amino]benzoic acid (a structurally similar benzoic acid derivative) are synthesized through stepwise amidation or nucleophilic substitution, followed by hydrolysis of protecting groups . Characterization should involve nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>97%), and melting point determination (e.g., mp 139.5–140°C for analogs) .
Q. Which analytical techniques are critical for verifying the purity and stability of this compound under varying conditions?
- Methodological Answer : Use LC-MS for qualitative and quantitative analysis, as demonstrated for benzoic acid derivatives . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Accelerated stability studies (e.g., exposure to humidity, light, or elevated temperatures) coupled with HPLC monitoring can identify degradation products .
Q. How can researchers design experiments to evaluate the solubility and partition coefficients (logP) of this compound?
- Methodological Answer : Employ the shake-flask method with octanol-water partitioning to determine logP. Solubility in aqueous buffers (pH 1–7.4) can be measured via UV-Vis spectroscopy or nephelometry. For low solubility, use co-solvents (e.g., DMSO) with subsequent dilution in biorelevant media .
Advanced Research Questions
Q. What computational strategies (e.g., DFT) are suitable for predicting the electronic properties and reactivity of the tetrazole-benzoic acid hybrid?
- Methodological Answer : Density Functional Theory (DFT) studies can model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and nucleophilic/electrophilic sites. For example, DFT analysis of a similar benzoic acid-tetrazole hybrid revealed charge transfer mechanisms and binding affinities to biological targets . Molecular docking (e.g., AutoDock Vina) can predict interactions with enzymes like tyrosine kinases, guided by nilotinib intermediate data .
Q. How does the 5-methyl-tetrazole moiety influence the compound’s biological activity, and what assays can validate its mechanism of action?
- Methodological Answer : The tetrazole group enhances metabolic stability and mimics carboxylic acid bioisosteres. Test antimicrobial activity via broth microdilution (MIC/MBC assays) or eukaryotic toxicity in Saccharomyces cerevisiae models, referencing benzoic acid’s stress-response pathways (e.g., Tpo1 transporter upregulation under weak acid stress) . For kinase inhibition (e.g., Bcr-Abl), use fluorescence polarization assays with ATP-competitive probes .
Q. How should researchers address contradictory data in biological activity studies (e.g., variable IC50 values across cell lines)?
- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate target engagement via Western blotting or cellular thermal shift assays (CETSA). Cross-validate using orthogonal methods: SPR for binding kinetics or CRISPR knockouts to confirm target specificity .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer : Prodrug derivatization (e.g., esterification of the carboxylic acid) improves bioavailability. Assess metabolic stability in liver microsomes and plasma protein binding via equilibrium dialysis. Pharmacokinetic modeling (e.g., non-compartmental analysis) guides dosing regimens in rodent models .
Data Contradiction and Troubleshooting
Q. How to resolve low yields in the final coupling step of the synthesis?
- Methodological Answer : Optimize reaction conditions: (1) Screen catalysts (e.g., Pd/C for cross-couplings) and bases (e.g., K2CO3 vs. Et3N). (2) Use microwave-assisted synthesis to enhance reaction efficiency. (3) Monitor intermediates via TLC or inline IR spectroscopy to identify incomplete conversions .
Q. Why might biological activity vary significantly between in vitro and in vivo models?
- Methodological Answer : Consider differences in metabolism (e.g., cytochrome P450 activity), plasma protein binding, or tissue penetration. Use LC-MS/MS to quantify parent compound and metabolites in plasma/tissues. Employ positron emission tomography (PET) with radiolabeled analogs to track biodistribution .
Methodological Resources
- Synthesis & Characterization : Refer to patented protocols for nilotinib intermediates and thiazole/benzoic acid coupling .
- Computational Modeling : Utilize Gaussian or ORCA for DFT studies, referencing electronic structure parameters from analogous compounds .
- Biological Assays : Adapt yeast stress-response models and terahertz spectroscopy for mechanistic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
